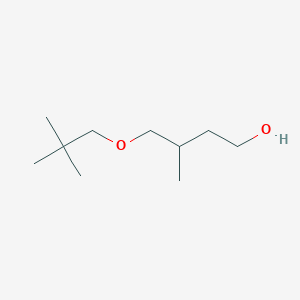![molecular formula C16H11ClO2 B14624104 (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride CAS No. 59132-65-9](/img/structure/B14624104.png)
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is a complex organic compound characterized by a cyclopenta[b]pyran ring system fused with a phenyl group and an acetyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride typically involves a multi-step process. One common method is the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding cyclopenta[b]pyran-2-ones in high yields (78–96%) with optimized trans/cis ratios .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The cyclopenta[b]pyran ring system can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the acetyl chloride group.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Applications De Recherche Scientifique
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its ability to undergo various chemical reactions allows for the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The acetyl chloride group is highly reactive, making it a key site for chemical transformations. The cyclopenta[b]pyran ring system provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share the cyclopenta[b]pyran ring system but lack the phenyl group and acetyl chloride functionality.
Phenyl-substituted Pyrans: Compounds with a phenyl group attached to a pyran ring but without the cyclopenta fusion or acetyl chloride group.
Uniqueness
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is unique due to the combination of its cyclopenta[b]pyran ring system, phenyl group, and acetyl chloride functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
59132-65-9 |
|---|---|
Formule moléculaire |
C16H11ClO2 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
2-(3-phenylcyclopenta[b]pyran-2-yl)acetyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(18)10-15-13(11-5-2-1-3-6-11)9-12-7-4-8-14(12)19-15/h1-9H,10H2 |
Clé InChI |
YWLSGUWXYVWVDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC3=CC=CC3=C2)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
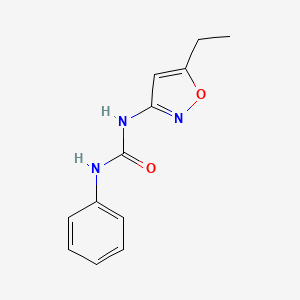
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
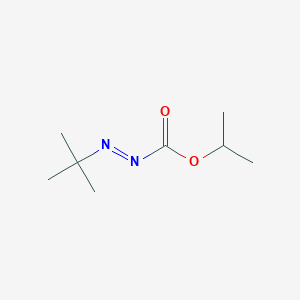
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
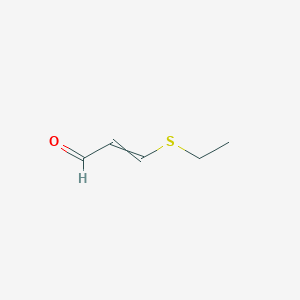
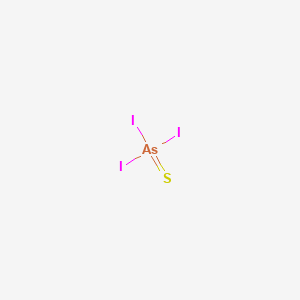



![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
